

2-(Aminomethyl)-4-chlorophenol molecular weight

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Compound of Interest

Compound Name: 2-(Aminomethyl)-4-chlorophenol

Cat. No.: B1267940

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An In-depth Technical Guide to 2-(Aminomethyl)-4-chlorophenol

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of **2-(Aminomethyl)-4-chlorophenol** (CAS No: 3970-05-6), a pivotal chemical intermediate in the pharmaceutical and fine chemical industries. The document begins by establishing its fundamental physicochemical properties, with a core focus on the precise determination and significance of its molecular weight. It further explores common synthetic pathways with mechanistic insights, outlines robust analytical methodologies for quality control, details critical safety and handling protocols, and discusses its applications in modern drug development. This guide is structured to serve as an essential resource, blending theoretical principles with practical, field-proven insights for professionals engaged in chemical research and development.

Core Physicochemical & Structural Characterization

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and synthesis. **2-(Aminomethyl)-4-chlorophenol** is a substituted phenol characterized by an aminomethyl group (-CH₂NH₂) ortho to the hydroxyl group and a chlorine atom para to it. This specific arrangement of functional groups dictates its chemical behavior, reactivity, and utility as a versatile building block.

Molecular Weight and Formula

The molecular weight is a critical parameter for all stoichiometric calculations, ensuring precision in reaction design, analytical standard preparation, and structural elucidation. The molecular formula for **2-(Aminomethyl)-4-chlorophenol** is C_7H_8ClNO .^{[1][2]}

Based on the standard atomic weights of its constituent elements, the molecular weight is calculated as:

- (Carbon: 7×12.011) + (Hydrogen: 8×1.008) + (Chlorine: 1×35.453) + (Nitrogen: 1×14.007) + (Oxygen: 1×15.999) = 157.60 g/mol .^{[1][2]}

This value is the cornerstone for converting between mass and moles, a daily necessity in any research laboratory. All quantitative data and experimental designs involving this compound rely on the accuracy of this figure.

Table 1: Key Physicochemical Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	2-(Aminomethyl)-4-chlorophenol	ChemicalBook ^[1]
CAS Number	3970-05-6	ChemicalBook ^{[1][2]}
Molecular Formula	C_7H_8ClNO	ChemicalBook ^{[1][2]}
Molecular Weight	157.60 g/mol	ChemicalBook ^{[1][2]}
Appearance	White to off-white crystalline powder	Generic Supplier Data
Storage Temperature	2-8°C	ChemicalBook ^[1]

Synthesis Pathway and Mechanistic Rationale

The synthesis of **2-(Aminomethyl)-4-chlorophenol** is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A logical and commonly employed synthetic strategy involves the transformation of a more readily available precursor,

4-chlorophenol. This pathway leverages well-established named reactions to build the target molecule.

Synthetic Workflow Diagram

Caption: A logical synthetic pathway from 4-chlorophenol.

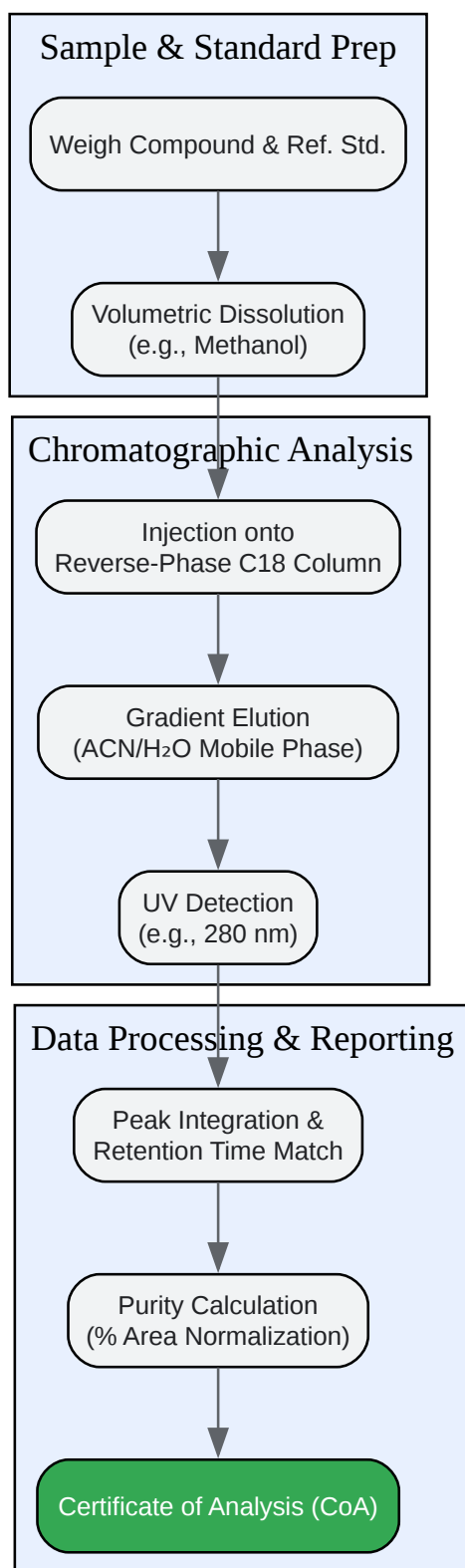
Step-by-Step Mechanistic Explanation

- **Step 1: Ortho-Formylation (Reimer-Tiemann Reaction):** The synthesis commences with the formylation of 4-chlorophenol. The Reimer-Tiemann reaction is an exemplary choice, utilizing chloroform (CHCl_3) and a strong base (e.g., NaOH). The highly electron-donating hydroxyl group activates the aromatic ring and directs the electrophilic dichlorocarbene intermediate primarily to the ortho position, yielding 4-chloro-2-hydroxybenzaldehyde. This step is foundational as it installs the carbon atom that will ultimately become part of the aminomethyl group.
- **Step 2: Oximation:** The aldehyde intermediate is then converted to an oxime. This is a robust condensation reaction with hydroxylamine (NH_2OH). The nitrogen of the hydroxylamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration, to form 4-chloro-2-hydroxybenzaldehyde oxime. Causality: This step is critical for introducing the nitrogen atom into the structure in a form that is readily reducible to a primary amine.
- **Step 3: Reduction to Amine:** The final step is the reduction of the oxime to the target primary amine. Catalytic hydrogenation is the preferred method in many applications due to its high efficiency and cleaner reaction profiles compared to metal hydride reagents. The oxime is reduced using hydrogen gas (H_2) over a noble metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. This process cleaves the N-O bond and saturates the C=N double bond to form the aminomethyl group.

Analytical Validation and Quality Control

To ensure the identity, purity, and quality of **2-(Aminomethyl)-4-chlorophenol** for use in sensitive applications like drug synthesis, a stringent analytical workflow is mandatory. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process.

Analytical Workflow Diagram



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Caption: A standard workflow for purity validation by HPLC.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a self-validating system for the quantification of purity. Similar methods are standard for analogous aminophenol derivatives.^[3]^[4]

- System Preparation:
 - HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
 - Mobile Phase A: 0.1% Acetic Acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 280 nm.^[3]
- Standard and Sample Preparation:
 - Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **2-(Aminomethyl)-4-chlorophenol** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
 - Sample Solution (100 µg/mL): Prepare the sample to be tested in the same manner as the standard.
- Chromatographic Run:
 - Equilibrate the column with an initial mobile phase composition (e.g., 90% A, 10% B) for at least 15 minutes.
 - Inject 10 µL of the standard and sample solutions.

- Run a linear gradient (e.g., from 10% B to 90% B over 20 minutes) to ensure the elution of any potential impurities with different polarities.
- Data Analysis and Trustworthiness:
 - System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (%RSD) of the peak area should be less than 2.0%. This validates that the system is performing precisely.
 - Peak Identification: The retention time of the main peak in the sample chromatogram must match that of the reference standard.
 - Purity Calculation: Calculate the purity using the area normalization method. $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$. The compendial limit for related substances like 2-amino-4-chlorophenol in drug products is often less than 0.5%.^[3]

Safety, Handling, and Storage

As a substituted chlorophenol and amine, **2-(Aminomethyl)-4-chlorophenol** requires careful handling to mitigate potential hazards. The information provided in Safety Data Sheets (SDS) for related compounds like 2-amino-4-chlorophenol serves as a strong guideline.

- Hazard Classification: Classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.^{[5][6]}
- Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood.^[5] Wear appropriate PPE, including:
 - Nitrile gloves
 - Chemical safety goggles or face shield
 - Laboratory coat
- Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.^[6]

- Storage: Store in a tightly sealed container in a cool (recommended 2-8°C), dry, and well-ventilated place.[1] Keep away from strong oxidizing agents.

Role and Application in Drug Development

Aminophenol scaffolds are crucial building blocks in medicinal chemistry. The unique positioning of the amino, hydroxyl, and chloro groups on **2-(Aminomethyl)-4-chlorophenol** provides distinct vectors for chemical modification, allowing for the synthesis of diverse compound libraries.

- Scaffold for Synthesis: It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its bifunctional nature allows it to be incorporated into larger molecules through reactions at the amine or hydroxyl group.
- Modulation of Properties: The chlorophenyl moiety is a common feature in drug design used to modulate pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.
- Precursor to Biologically Active Molecules: Aminophenol derivatives are precursors to a wide range of therapeutics, including kinase inhibitors for oncology and other agents.[7] The structural motif is found in compounds investigated for various activities.

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